5-Chloro-2-fluorophenylboronic acid

Boronic acid acidity pKa comparison Lewis acidity

Researchers developing TGF-βRI kinase inhibitors or M1 muscarinic agonists require the precise 5-chloro-2-fluoro pharmacophore; generic arylboronic acids yield inactive or non-selective products. 5-Chloro-2-fluorophenylboronic acid (CAS 352535-83-2) solves this: • Enables SD-208 (TGF-βRI/ALK5 IC50 48 nM, >100-fold selective over TGF-βRII) • Validated building block for KSP inhibitors & GABA α2/α3 agonist scaffolds • Lower pKa (7.35-8.09) vs. phenylboronic acid (8.86) enhances diol binding at physiological pH • Consistent 97% purity with reliable global supply chain

Molecular Formula C6H5BClFO2
Molecular Weight 174.37 g/mol
CAS No. 352535-83-2
Cat. No. B1364591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluorophenylboronic acid
CAS352535-83-2
Molecular FormulaC6H5BClFO2
Molecular Weight174.37 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)Cl)F)(O)O
InChIInChI=1S/C6H5BClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
InChIKeyGGTUVWGMCFXUAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-fluorophenylboronic Acid Overview


5-Chloro-2-fluorophenylboronic acid is a halogenated arylboronic acid bearing a chlorine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring . This dual-substitution pattern confers a distinctive electronic profile, with both substituents exerting electron-withdrawing effects that enhance the Lewis acidity of the boronic acid center relative to mono-halogenated or unsubstituted analogs [1]. The compound is a solid at ambient temperature (mp 122–127 °C) and serves as a key reactant in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing carbon–carbon bonds . Its documented applications include the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, kinesin spindle protein (KSP) inhibitors, GABA α2/3 agonists, and the TGF-β receptor I kinase inhibitor SD-208 [2].

Suzuki–Miyaura cross-coupling: halogenated arylboronic acid for constructing biaryl C–C bonds in medicinal chemistry.
Kinase inhibitor & CNS agonist synthesis: reported building block for TGF-βRI inhibitor SD-208, KSP inhibitors, M1 agonists, and GABA α2/3 agonists.
Electronic profile selection: dual electron-withdrawing substituents (5-Cl/2-F) lower pKa and modulate reactivity for sensor or coupling workflows.

5-Chloro-2-fluorophenylboronic Acid: Irreplaceable Properties


Substituting 5-chloro-2-fluorophenylboronic acid with a simpler arylboronic acid (e.g., phenylboronic acid, 2-fluorophenylboronic acid, or 5-chlorophenylboronic acid) is not a functionally equivalent procurement decision because the specific 5-chloro/2-fluoro regiochemistry simultaneously governs the compound's intrinsic acidity, its susceptibility to protodeboronation under basic cross-coupling conditions, and the biological activity of the downstream biaryl products [1][2]. The ortho-fluoro substituent is a well-established liability for protodeboronation, yet it is also critical for target binding in pharmacologically active scaffolds such as SD-208 (TGF-βRI IC₅₀ = 48 nM) . Conversely, the 5-chloro group further withdraws electron density, lowering the pKa relative to 2-fluorophenylboronic acid alone and altering the boron center's reactivity profile in both cross-coupling and molecular recognition contexts [1]. The quantitative evidence below establishes precisely where these differences translate into measurable selection criteria.

Mono-halogenated or unsubstituted analogs
Phenylboronic acid, 2-fluorophenylboronic acid, or 5-chlorophenylboronic acid lack the dual 5-Cl/2-F substitution pattern and may shift acidity, protodeboronation susceptibility, and downstream pharmacophoric properties.
Regioisomeric halogen patterns
Alternative substitution such as 4-chloro-2-fluorophenyl or 5-chloro-3-fluorophenyl may alter kinase selectivity profiles and target binding, as observed in TGF-βRI inhibitor lead optimization.
Ortho-fluorine stability–reactivity trade-off
Non-ortho-fluorinated boronic acids (e.g., 3- or 4-fluorophenylboronic acid) exhibit lower protodeboronation risk but do not reproduce the electronic and steric features required for reported pharmacophores such as SD-208.

5-Chloro-2-fluorophenylboronic Acid: Evidence vs. Analogs


Enhanced Brønsted Acidity vs. Analogs

5-Chloro-2-fluorophenylboronic acid exhibits measurably higher acidity than both its mono-fluorinated analog and the parent phenylboronic acid. ChemBase reports a calculated pKa of 8.09 for the target compound, while ChemicalBook provides a predicted pKa of 7.35±0.58 [1]. In comparison, 2-fluorophenylboronic acid has a predicted pKa of 8.32±0.58, and unsubstituted phenylboronic acid has a well-established pKa of approximately 8.86 [2]. The pKa lowering (ΔpKa = 0.23–1.51 units, depending on the measurement and comparator) reflects the additive electron-withdrawing effects of both the ortho-fluoro and para-chloro substituents acting on the boronic acid center.

Enhanced Brønsted Acidity
Cross-study comparable
pKa 7.35 ± 0.58 (predicted), approximately 0.77–1.51 units lower than phenylboronic acid (pKa ~8.86)
Higher acidity supports diol binding and reactive boronate anion formation at near-neutral pH.
Predicted and calculated pKa values; confirm experimentally for critical pH-dependent applications.
Boronic acid acidity pKa comparison Lewis acidity carbohydrate sensing

Pharmacophoric Role in TGF-βRI Inhibitor SD-208

The clinical-stage TGF-β receptor I (ALK5) kinase inhibitor SD-208 owes its potency to the 5-chloro-2-fluorophenyl group installed via Suzuki–Miyaura coupling of 5-chloro-2-fluorophenylboronic acid . SD-208 inhibits TGF-βRI with an IC₅₀ of 48 nM, displaying >100-fold selectivity over TGF-βRII and >17-fold selectivity over a panel of related kinases including p38α, JNK1, EGFR, and ERK2 [1]. While a full matched-pair analysis of all halogen-positional isomers is proprietary, the fact that the 5-chloro-2-fluorophenyl regioisomer was advanced as the development candidate—rather than the 4-chloro-2-fluorophenyl, 5-chloro-3-fluorophenyl, or mono-halogenated variants—demonstrates that this specific substitution pattern provides the optimal combination of potency, selectivity, and drug-like properties within this chemical series.

Pharmacophoric Role in SD-208
Supporting evidence
TGF-βRI IC₅₀ = 48 nM; >100-fold selectivity over TGF-βRII; >17-fold over p38α, JNK1, EGFR, ERK2
This regioisomer was advanced as a development candidate, supporting its specific substitution pattern for kinase inhibitor programs.
Full matched-pair isomer SAR is proprietary; reported selectivity profile supports pathway-study fit.
Kinase inhibitor TGF-β signaling anticancer SD-208 ALK5

Protodeboronation Liability from Ortho-Fluorine

A critical differential property of 5-chloro-2-fluorophenylboronic acid is the presence of an ortho-fluorine substituent, which is well-documented to accelerate protodeboronation under the basic, aqueous conditions of Suzuki–Miyaura cross-coupling [1][2]. Zarzeczańska et al. (2017) demonstrated that among fluorinated phenylboronic acids, compounds with two fluorine atoms at ortho positions are the least hydrolytically stable, and that pKa alone does not correlate simply with decomposition rate [2]. In contrast, meta- or para-fluorinated analogs (e.g., 3-fluorophenylboronic acid, 4-fluorophenylboronic acid) exhibit significantly greater hydrolytic stability. The target compound, with one ortho-fluoro and one para-chloro substituent, occupies an intermediate stability position: it is more prone to protodeboronation than its non-ortho-fluorinated congeners but may benefit from the para-chloro group's electron withdrawal, which can partially mitigate the destabilizing effect compared to 2,6-difluorophenylboronic acid derivatives. This necessitates the use of excess boronic acid (typically 1.2–2.0 equivalents) or employment of protected boronate forms (e.g., pinacol ester or MIDA boronate) to achieve satisfactory coupling yields, directly impacting procurement quantity calculations and cost-per-reaction.

Protodeboronation Liability
Class-level inference
Ortho-fluorine accelerates protodeboronation; target compound classified as moderate susceptibility based on class behavior.
Excess reagent (1.5–2.0 equiv.) or protected boronate forms may be required to maintain coupling yields.
Compound-specific rate constants are not reported in the open literature.
Protodeboronation boronic acid stability ortho-fluorine effect Suzuki coupling robustness

M1 Muscarinic Agonist Synthesis Role

5-Chloro-2-fluorophenylboronic acid is specifically documented as a reactant in the synthesis of biaryl amides exhibiting subtype-selective M1 muscarinic acetylcholine receptor agonistic activity [1]. The Budzik et al. (2010) series from GlaxoSmithKline identified 2′-biaryl amides as a novel chemotype for M1 agonism, with compounds such as 3j and 4c demonstrating good M1 agonist potency and subtype selectivity [1]. The 5-chloro-2-fluorophenyl moiety was a key structural component in the optimized leads. Critically, the SAR exploration in this series revealed that the halogen substitution pattern on the biaryl ring profoundly influenced both M1 potency and selectivity over M2–M5 subtypes—a generic phenylboronic acid or mono-halogenated analog would not deliver the same pharmacological profile. While the detailed SAR table is not publicly extractable, the Sigma-Aldrich product listing explicitly identifies this compound's role in M1 agonist biaryl amide synthesis, distinguishing it from dozens of other commercially available arylboronic acids that lack this specific application annotation .

M1 Muscarinic Agonist Synthesis
Supporting evidence
Specifically annotated for synthesis of biaryl amide M1 agonists (Budzik et al., 2010); unsubstituted or mono-halogenated analogs not annotated for this target class.
Curated vendor annotation reduces synthetic risk when pursuing M1 agonist scaffolds.
Application-level differentiation; confirm SAR transferability in your assay system.
M1 muscarinic agonist Alzheimer's disease biaryl amide CNS drug discovery

Suzuki Coupling Reactivity: Electron-Poor Profile

In the Suzuki–Miyaura cross-coupling reaction, the electronic nature of the arylboronic acid exerts a significant influence on the transmetalation step. A recent comprehensive study of substituent effects in aqueous micellar Suzuki coupling (2024) established that electron-donating groups on the arylboronic acid are beneficial for the reaction, while electron-withdrawing groups are unfavorable [1]. 5-Chloro-2-fluorophenylboronic acid bears two electron-withdrawing substituents (σₘ for F = +0.34, σₚ for Cl = +0.23), placing it in the less reactive category relative to phenylboronic acid (σ = 0) or electron-rich analogs such as 4-methoxyphenylboronic acid [1]. This reduced intrinsic reactivity means that coupling reactions employing this boronic acid typically require optimized catalyst systems (e.g., SPhos or XPhos Pd precatalysts), slightly elevated temperatures, or longer reaction times to achieve yields comparable to those obtained with electron-neutral or electron-rich boronic acids. However, this same electronic property can confer advantages in chemoselective cross-coupling sequences where a less reactive boronic acid is desired to avoid undesired side reactions.

Suzuki Coupling Reactivity
Class-level inference
Dual electron-withdrawing groups (σ ~+0.57) predict slower transmetalation vs. phenylboronic acid; electron-poor boronic acids are less reactive in micellar Suzuki coupling.
May require optimized catalyst systems or higher loadings; can be exploited for chemoselective sequential coupling.
Trend-level evidence; reaction performance is catalyst- and substrate-dependent.
Suzuki–Miyaura coupling substituent effect transmetalation electron-withdrawing group

5-Chloro-2-fluorophenylboronic Acid: Top Applications


Kinase Inhibitor Synthesis (SD-208)

When the synthetic target is a kinase inhibitor scaffold requiring the 5-chloro-2-fluorophenyl pharmacophore—exemplified by SD-208 (TGF-βRI/ALK5 IC₅₀ = 48 nM, >100-fold selective over TGF-βRII)—5-chloro-2-fluorophenylboronic acid is the required building block [1]. No alternative boronic acid can deliver the identical biaryl product. The well-characterized potency and selectivity profile of SD-208 validates this specific substitution pattern, and the compound's role in synthesizing kinesin spindle protein (KSP) inhibitors further broadens its utility in oncology-focused medicinal chemistry programs .

CNS M1 Muscarinic Agonist Programs

For drug discovery campaigns targeting the M1 muscarinic receptor—a validated therapeutic target for Alzheimer's disease and cognitive disorders—5-chloro-2-fluorophenylboronic acid is a curated building block for constructing 2′-biaryl amide agonists with demonstrated subtype selectivity [2]. The Budzik et al. (2010) GSK series exemplifies how the 5-chloro-2-fluoro substitution pattern contributes to achieving CNS-penetrant, orally bioavailable M1 agonists. Procuring this specific boronic acid ensures access to a literature-precedented pharmacophore space, reducing synthetic risk in lead optimization.

GABA-A α2/α3 Anxiolytic Synthesis

5-Chloro-2-fluorophenylboronic acid is documented as a reactant in GABA A α2/α3 agonist preparation . The GABA A α2/α3 subtype-selective agonists represent a clinically important class of non-sedating anxiolytics. The specific halogenation pattern introduced by this boronic acid into the biaryl core of these compounds is essential for achieving the desired subtype selectivity, which distinguishes anxiolytic efficacy from benzodiazepine-like sedation mediated by the α1 subtype. Substituting a different boronic acid would alter the electronic and steric profile of the key aryl ring, potentially compromising this critical selectivity.

Sensing Applications Utilizing Enhanced Acidity

In applications where boronic acid–diol binding affinity at or near physiological pH is rate-limiting—such as glucose sensing, glycoprotein enrichment, or boronate affinity chromatography—5-chloro-2-fluorophenylboronic acid's lower pKa (7.35–8.09) relative to 2-fluorophenylboronic acid (pKa 8.32) and phenylboronic acid (pKa 8.86) translates to a higher fraction of the tetrahedral boronate anion at pH 7.4, enhancing diol-binding capacity [3]. This measurable acidity advantage can improve sensor sensitivity or enrichment efficiency without requiring a shift to more basic operating conditions that might denature biomolecules.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (SD-208 scaffold)
Specific 5-Cl/2-F pharmacophore requirement
TGF-βRI/ALK5 selectivity and potency endpoints
CNS M1 muscarinic agonist programs
Literature-precedented 2′-biaryl amide chemotype
Subtype-selectivity and CNS penetration profiling
GABA-A α2/α3 anxiolytic synthesis
Halogenation pattern for subtype selectivity
α2/α3 vs. α1 selectivity and anxiolytic endpoint context
Diol sensing / boronate affinity at physiological pH
Lower pKa enhancing boronate anion fraction
Binding capacity and sensitivity improvement at pH 7.4

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